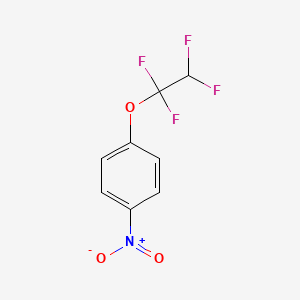

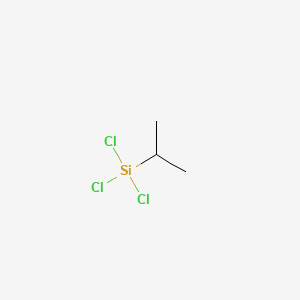

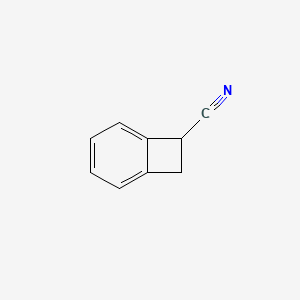

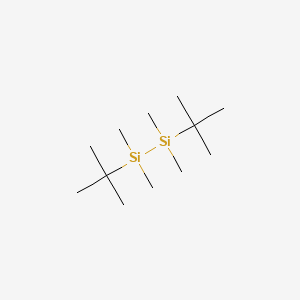

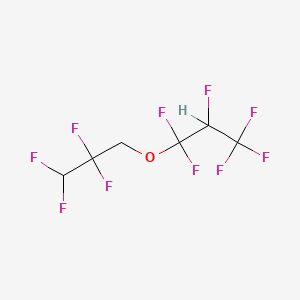

![molecular formula C12H26N2O3Si B1583265 N-[3-(Triéthoxysilyl)propyl]-4,5-dihydroimidazole CAS No. 58068-97-6](/img/structure/B1583265.png)

N-[3-(Triéthoxysilyl)propyl]-4,5-dihydroimidazole

Vue d'ensemble

Description

1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-, also known as 1H-Imidazole-4,5-dihydro-1-[3-(triethoxysilyl)propyl] (HTIPS), is an organosilicon compound that has been used as a versatile building block for various applications. It is a versatile, non-toxic, and cost-effective material that can be used in a wide range of applications, including synthesis of organic molecules, catalysis, and drug delivery. HTIPS has been used in a variety of research fields, such as organic synthesis, catalysis, and drug delivery.

Applications De Recherche Scientifique

Traitement de surface et revêtements

Ce composé est utilisé dans le traitement de surface des minéraux pour améliorer leurs propriétés. Il agit comme un agent de couplage qui peut améliorer l'adhérence entre les surfaces organiques et inorganiques. Ceci est particulièrement utile dans les revêtements architecturaux, où il contribue à la durabilité et à la longévité des matériaux .

Répulsion de l'eau

La nature hydrophobe de N-[3-(Triéthoxysilyl)propyl]-4,5-dihydroimidazole en fait un excellent candidat pour la création de surfaces hydrofuges. Cette application est importante dans le développement de surfaces autonettoyantes, de tissus d'extérieur et de revêtements protecteurs .

Amélioration des propriétés mécaniques

Dans les matériaux composites, ce composé peut être utilisé pour augmenter la résistance mécanique. En améliorant la liaison interfaciale entre les fibres et les matrices, il augmente la ténacité et la résistance aux chocs globales du matériau composite .

Amélioration de la dispersion

Le composé aide à une meilleure dispersion des charges dans les polymères et les revêtements. Ceci conduit à une distribution plus uniforme des charges, ce qui est crucial pour obtenir des propriétés matérielles cohérentes et prévenir les défauts .

Fabrication d'aérogel

3-(4,5-dihydroimidazol-1-yl)propyl-triéthoxysilane : est un précurseur dans la synthèse sol-gel des aérogels. Les aérogels ont une myriade d'applications, notamment l'isolation, les composants structurels légers et comme supports de catalyseur en raison de leur surface élevée et de leur porosité .

Support de catalyseur

Le composé peut être fonctionnalisé pour supporter des catalyseurs métalliques, tels que des complexes de ruthénium. Ces catalyseurs supportés sont utilisés dans diverses réactions chimiques, notamment les processus d'hydrogénation et d'oxydation, en raison de leur stabilité et de leur réactivité accrues .

Systèmes d'administration de médicaments

Sa capacité à former des revêtements biocompatibles en fait un candidat potentiel pour les systèmes d'administration de médicaments. Le composé peut être utilisé pour modifier la surface des nanoparticules, qui peuvent ensuite être utilisées pour transporter et libérer des agents thérapeutiques de manière contrôlée .

Synthèse de matériaux bioactifs

Dans le domaine du génie tissulaire, This compound peut être utilisé pour créer des matériaux bioactifs qui favorisent l'adhésion et la croissance cellulaires. Ceci est essentiel pour développer des échafaudages qui prennent en charge la régénération tissulaire .

Mécanisme D'action

Target of Action

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole, also known as 3-(4,5-dihydroimidazol-1-yl)propyl-triethoxysilane or 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-, is a complex compound. It’s worth noting that imidazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

For instance, it can react with fluorinated carbon nanotubes to form aminoalkylalkoxysilane functionalized carbon nanotubes .

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and has a density of 1005 g/mL .

Result of Action

It’s known that the compound can be used for surface modification of materials, such as silica gel, to uptake heavy metal ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole. For instance, the compound is sensitive to hydrolysis . Therefore, the presence of water or moisture in the environment could potentially affect its stability and efficacy.

Analyse Biochimique

Biochemical Properties

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole plays a crucial role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The triethoxysilyl group allows for covalent bonding with silanol groups on surfaces, making it an effective coupling agent in biochemical assays .

Cellular Effects

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, thereby modulating signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions, which is essential for enzyme inhibition or activation. This compound can also form covalent bonds with proteins through its triethoxysilyl group, leading to changes in protein structure and function. These interactions result in alterations in gene expression and cellular activity .

Dosage Effects in Animal Models

The effects of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole vary with different dosages in animal models. At low doses, it can enhance cellular function and promote tissue repair. At high doses, it may exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The imidazole ring can be metabolized by cytochrome P450 enzymes, while the triethoxysilyl group undergoes hydrolysis to form silanols and ethanol. These metabolic processes can affect the overall metabolic flux and levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. Its distribution is also affected by its hydrophobic and hydrophilic properties, which determine its solubility and transport dynamics .

Subcellular Localization

The subcellular localization of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. The triethoxysilyl group can also facilitate its attachment to cellular membranes, affecting its activity and function .

Propriétés

IUPAC Name |

3-(4,5-dihydroimidazol-1-yl)propyl-triethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O3Si/c1-4-15-18(16-5-2,17-6-3)11-7-9-14-10-8-13-12-14/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUSESIMOZDSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN1CCN=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069223 | |

| Record name | 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58068-97-6 | |

| Record name | N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58068-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4,5-dihydro-1-(3-(triethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058068976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole contribute to the creation of corrosion-resistant coatings?

A1: N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole plays a crucial role in forming polymetallosiloxane (PMS) coatings, which exhibit significant protection against corrosion on aluminum substrates []. This is achieved through a two-step, acid-base-catalyzed sol-gel process. The compound acts as a precursor, undergoing hydrolysis and polycondensation reactions alongside metal alkoxides. This process results in the formation of a fractal PMS cluster film on the aluminum surface. The presence of the imidazole group within the compound likely facilitates coordination with metal ions, contributing to the formation of the protective PMS network. Upon pyrolysis, the organic components decompose, leaving behind a robust metal-O-Si network that enhances the coating's protective properties [].

Q2: Can N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole be used in sensor applications?

A2: Yes, research has demonstrated the potential of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole in creating highly sensitive sensors for detecting metal ions, particularly cobalt ions (Co2+) []. In these applications, the compound is used to modify the surface of nanopipettes, taking advantage of the imidazole group's ability to chelate with metal ions. When incorporated into a nanochannel setup, this modified nanopipette can detect Co2+ with remarkable sensitivity, reaching levels as low as 0.94 femtomolar (fM) []. The interaction between the compound and Co2+ leads to changes in the nanochannel's electrical properties, enabling ultrasensitive detection.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.